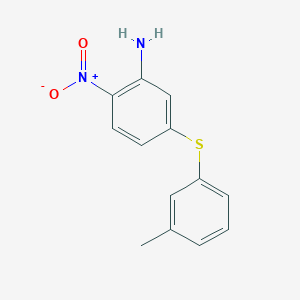

2-Nitro-5-(m-tolylthio)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O2S |

|---|---|

Molecular Weight |

260.31 g/mol |

IUPAC Name |

5-(3-methylphenyl)sulfanyl-2-nitroaniline |

InChI |

InChI=1S/C13H12N2O2S/c1-9-3-2-4-10(7-9)18-11-5-6-13(15(16)17)12(14)8-11/h2-8H,14H2,1H3 |

InChI Key |

PRKJZHOQMXGGSW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Synthetic Pathways and Strategies for 2 Nitro 5 M Tolylthio Aniline

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-Nitro-5-(m-tolylthio)aniline, the primary disconnection points are the carbon-nitrogen bond of the nitro group and the carbon-sulfur bond of the thioether.

The thioether linkage can be retrosynthetically disconnected via a nucleophilic aromatic substitution (SNAr) reaction. This suggests that the aniline (B41778) ring and the m-tolylthio group can be derived from two separate precursors. The most logical disconnection involves treating the bond between the aniline ring and the sulfur atom as the point of formation. This leads to a key intermediate, an aniline derivative with a suitable leaving group at the 5-position, and m-thiocresol as the sulfur source. A halogen, such as chlorine, is a common and effective leaving group in SNAr reactions.

The nitro group is an activating group for nucleophilic aromatic substitution, making the disconnection of the thioether bond a logical first step in the retrosynthesis. This leads to the precursor 5-chloro-2-nitroaniline (B48662) . The second key precursor is m-thiocresol (3-methylbenzenethiol).

The synthesis of 5-chloro-2-nitroaniline itself can be envisioned from the nitration of a chloroaniline derivative.

Retrosynthetic Scheme for this compound:

| Target Molecule | Disconnection | Precursors |

| This compound | C-S bond (Thioether) | 5-chloro-2-nitroaniline and m-thiocresol |

| 5-chloro-2-nitroaniline | C-N bond (Nitro group) | 3-chloroaniline (B41212) |

Functional Group Introduction Strategies

The synthesis of this compound hinges on two critical transformations: the introduction of a nitro group ortho to an amino group and the formation of a thioether bond meta to the same amino group.

Nitration of Aniline Derivatives

The introduction of a nitro group onto an aniline ring is a classic electrophilic aromatic substitution reaction. However, the high reactivity of the amino group presents challenges, often leading to oxidation and a mixture of products. missouri.edu

Direct nitration of aniline with a mixture of nitric acid and sulfuric acid is generally avoided as it can lead to the formation of a significant amount of the meta-nitro product due to the protonation of the amino group to form the anilinium ion (-NH3+), which is a meta-director. chemistrysteps.com Furthermore, the strong oxidizing conditions can destroy the aromatic ring. missouri.edu

To achieve the desired regioselectivity for the synthesis of 2-nitroaniline (B44862) derivatives, specific methodologies are employed. One approach involves using milder nitrating agents. For instance, iron(III) nitrate (B79036) has been used as a promoter for the ortho-nitration of aniline derivatives. rsc.org Another method involves the use of tert-butyl nitrite (B80452) for the regioselective ring nitration of N-alkyl anilines.

For the synthesis of 5-chloro-2-nitroaniline, the starting material would be 3-chloroaniline. The amino group is an ortho, para-director, and the chloro group is also an ortho, para-director, albeit a deactivating one. Therefore, nitration of 3-chloroaniline would be expected to yield a mixture of isomers, including the desired 5-chloro-2-nitroaniline. The separation of these isomers can be challenging.

To overcome the challenges of direct nitration and to control regioselectivity, the amino group is often protected. missouri.edudoubtnut.com Acetylation of the amino group with acetic anhydride (B1165640) to form an acetanilide (B955) is a common strategy. doubtnut.comdoubtnut.com The resulting acetamido group (-NHCOCH3) is still an ortho, para-director but is less activating than the amino group, which helps to prevent over-nitration and oxidation. chemistrysteps.com The bulkiness of the acetyl group can also influence the regioselectivity of the subsequent nitration step, often favoring the para-product. chemistrysteps.comyoutube.com

In the context of synthesizing 5-chloro-2-nitroaniline, protecting the amino group of 3-chloroaniline as an acetanilide would direct the incoming nitro group primarily to the positions ortho and para to the acetamido group. Following nitration, the acetyl protecting group can be readily removed by hydrolysis to regenerate the free amino group. doubtnut.comyoutube.com

Table of Protecting Groups for Aniline Nitration:

| Protecting Group | Reagent for Protection | Reagent for Deprotection | Key Advantages |

| Acetyl | Acetic anhydride | Acid or base hydrolysis | Reduces activation, prevents oxidation, readily removed. chemistrysteps.comdoubtnut.comdoubtnut.com |

| Benzoyl | Benzoyl chloride | Acid or base hydrolysis | Similar to acetyl, can offer different steric hindrance. |

Thioether Bond Formation Strategies

The formation of the thioether bond in this compound is typically achieved through a nucleophilic substitution reaction.

The key reaction for forming the thioether linkage in this synthesis is a nucleophilic aromatic substitution (SNAr). youtube.com In this reaction, a nucleophile attacks an electron-deficient aromatic ring, replacing a leaving group. The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack.

In the synthesis of this compound, the precursor 5-chloro-2-nitroaniline is ideal for an SNAr reaction. The nitro group at the 2-position strongly activates the chlorine atom at the 5-position for substitution by a nucleophile. The nucleophile in this case is the thiolate anion of m-thiocresol, which can be generated in situ by treating m-thiocresol with a base such as sodium hydride or potassium carbonate. google.com

The reaction involves the attack of the m-tolylthiolate anion on the carbon atom bearing the chlorine atom, proceeding through a Meisenheimer complex intermediate. Subsequent loss of the chloride leaving group yields the final product, this compound. google.com

Reaction Scheme for Thioether Formation:

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 5-chloro-2-nitroaniline | m-thiocresol | Sodium hydride or Potassium carbonate | Dimethylformamide (DMF) or Toluene | This compound |

This synthetic strategy, combining a regioselective nitration (often with protection of the amino group) followed by a nucleophilic aromatic substitution, provides a reliable and efficient pathway to this compound.

Direct Thiolation Methods and Catalyst Systems

The synthesis of 2-nitro-5-(arylthio)-anilines is frequently accomplished through nucleophilic aromatic substitution (SNAr), a powerful method for forming carbon-sulfur bonds on electron-deficient aromatic rings. In this context, direct thiolation involves the reaction of a substituted 2-nitroaniline with a thiophenol.

A prominent strategy involves the reaction of a 5-halo-2-nitroaniline, typically 5-chloro-2-nitroaniline, with a thiophenol in the presence of a base and a suitable solvent. google.comgoogle.com The reaction is driven by the strong electron-withdrawing effect of the nitro group, which activates the chlorine atom at the para-position for nucleophilic displacement by the thiolate anion.

A patented method details the reaction of 5-chloro-2-nitroanilines with thiophenols and ammonia (B1221849) in a solvent. google.com In this process, ammonia, despite being a good nucleophile itself, surprisingly does not compete significantly in replacing the aromatic chlorine. Instead, it facilitates the reaction where the chlorine is selectively replaced by the thiophenol radical. google.com This method is advantageous as it can proceed in non-polar or low-polarity solvents like chlorobenzene, toluene, isobutanol, or isopropanol, reducing the ecological impact from solvent waste. google.com The reaction is typically carried out in an autoclave under pressure. google.com

The general scheme for this direct thiolation is as follows:

5-chloro-2-nitroaniline + m-thiocresol (in the presence of a base/facilitator) → this compound

Detailed research findings from patent literature demonstrate high yields using this approach under various conditions.

Table 1: Examples of Direct Thiolation for 2-Nitro-5-(phenylthio)-aniline Synthesis Note: The following examples from patent literature describe the synthesis of the closely related phenylthio derivative, but the methodology is directly applicable for the m-tolylthio analogue by substituting thiophenol with m-thiocresol.

| Starting Material | Thiol | Solvent | Temperature | Pressure | Yield | Reference |

| 5-chloro-2-nitroaniline | Thiophenol | Chlorobenzene | 60°C | 4 bar | 92.2% | google.com |

| 5-chloro-2-nitroaniline | Thiophenol | Isobutanol | 60°C | 4 bar | 95.8% | google.com |

| 5-chloro-2-nitroaniline | Thiophenol | Toluene | 60°C | 9 bar | 96.4% | google.com |

| 5-chloro-2-nitroaniline | Thiophenol | Isopropanol | 60°C | 9 bar | Not specified | google.com |

Synthesis via Aromatic Nucleophilic Substitution (SNAr) Reactions in Ionic Liquids

Aromatic nucleophilic substitution (SNAr) reactions represent a cornerstone in the synthesis of diaryl sulfides. The efficiency of these reactions can be significantly enhanced by using ionic liquids (ILs) as the reaction medium. Research has shown that ionic liquids can act as a dual activation system for both the electrophile and the nucleophile. rsc.org

For the synthesis of related nitro-diaryl sulfides, 1-octyl-3-methylimidazolium bromide ([Omim]Br) has been identified as a particularly effective ionic liquid. rsc.org It facilitates the reaction between an aryl halide and a thiol without the need for an added base or catalyst. The proposed mechanism suggests that the imidazolium (B1220033) cation of the IL activates the electrophile (the aryl halide) through hydrogen bonding, while the bromide anion activates the nucleophile (the thiol). rsc.orgrsc.org This dual activation leads to high yields under relatively mild conditions.

While a specific example for this compound is not detailed, the synthesis of the isomeric 5-Nitro-2-(p-tolylthio)aniline has been reported with an 84% yield by reacting 2-chloro-5-nitroaniline (B146338) with p-toluenethiol in [Omim]Br at 120°C for 1.5 hours. rsc.org This demonstrates the viability and efficiency of ionic liquids for this class of transformation. The methodology is attractive for both synthetic and medicinal chemistry due to its ability to readily form C-S, C-N, and C-O bonds. rsc.org

Table 2: SNAr Synthesis of a Tolylthio-nitroaniline Derivative in Ionic Liquid

| Electrophile | Nucleophile | Ionic Liquid | Temperature | Time | Yield | Reference |

| 2-chloro-5-nitroaniline | p-toluenethiol | [Omim]Br | 120°C | 1.5 h | 84% | rsc.org |

Multi-Step Synthesis Sequences for this compound

Sequential Functionalization Approaches from Simpler Anilines

Multi-step syntheses allow for the construction of complex molecules like this compound from more readily available starting materials. A sequential functionalization approach involves the stepwise introduction of the required functional groups onto a simpler aromatic core.

One such strategy begins with a precursor like 2,4-dichloronitrobenzene (B57281). google.com This approach involves two key transformations:

Amination: The first step is a selective nucleophilic substitution of one chlorine atom with an amino group. By reacting 2,4-dichloronitrobenzene with ammonia, 5-chloro-2-nitroaniline is produced. The chlorine atom para to the activating nitro group is more susceptible to substitution than the one in the ortho position.

Thiolation: The resulting 5-chloro-2-nitroaniline intermediate is then subjected to a second nucleophilic substitution, this time with m-thiocresol, to introduce the tolylthio group, yielding the final product.

A significant advantage of this approach is the possibility of performing it as a one-pot synthesis. The 5-chloro-2-nitroaniline can be generated and then, without intermediate isolation, reacted with the thiophenol in the same reaction vessel to produce the final 2-nitro-5-(phenylthio)-aniline. google.com This streamlines the process, saving time and resources.

Convergent Synthesis Designs for Complex Derivatives

Convergent synthesis is a strategy that involves preparing different fragments of a target molecule separately and then combining them in the final stages of the synthesis. This approach is often more efficient for complex molecules than a linear, step-by-step functionalization of a single precursor.

The direct thiolation via SNAr described in section 2.2.2.2 can be viewed as a convergent synthesis. In this design, two key building blocks are prepared or sourced independently and then coupled:

The Aniline Fragment: 5-Chloro-2-nitroaniline acts as the electrophilic aniline fragment.

The Thiol Fragment: m-Thiocresol (or m-toluenethiol) is the nucleophilic thiol fragment.

Emerging Synthetic Methodologies

Utilization of Polyhalogenated Nitrobutadienes as Precursors for Related Structures

Emerging research in synthetic chemistry highlights the utility of highly functionalized building blocks for constructing complex molecular architectures. Nitropolychlorobutadienes, such as 2-nitroperchloro-1,3-butadiene, are versatile precursors for a wide array of polyfunctionalized acyclic and heterocyclic compounds. researchgate.netnih.gov

These precursors are characterized by their high reactivity towards nucleophiles. They can react with anilines and other nucleophiles to create structurally interesting and potentially physiologically active nitroenamines, nitroimines, and other derivatives. researchgate.net The reactions are often highly selective and proceed in good yields. researchgate.net

While the direct synthesis of this compound from these precursors has not been explicitly reported, the underlying chemistry offers a potential new route to related structures. For instance, the reaction of 2-nitroperchloro-1,3-butadiene with anilines proceeds via an initial nucleophilic substitution. researchgate.net This chemistry could potentially be harnessed to construct complex aniline derivatives. The study of reactions between polyhalogenated nitrobutadienes and electron-deficient anilines provides insight into the formation of various intermediates and final products, expanding the toolbox for synthetic chemists. researchgate.net This field represents a promising, albeit currently exploratory, avenue for the synthesis of novel, highly substituted nitroaromatic compounds. nih.gov

Electrochemical Functionalization Strategies for Aromatic Systems

The application of electrochemistry in organic synthesis offers a powerful and sustainable alternative to conventional methods. By using electrons as a traceless reagent, electrochemical reactions can often be performed under mild conditions, minimizing waste and avoiding the use of hazardous and expensive reagents. For a molecule with the specific functionalities of this compound, electrochemical strategies can be envisioned for both the key C-S bond formation and the modification of the nitro group.

A plausible electrochemical approach would involve the C-S cross-coupling of an appropriately substituted nitroaniline and a thiol. This could potentially proceed through the anodic oxidation of m-thiocresol to generate a thiyl radical or a related electrophilic sulfur species. This reactive intermediate could then be attacked by an electron-rich aromatic system, such as 4-nitro-3-aminophenyl species, to form the desired C-S bond. The general principle of electrochemical C-H sulfidation of arenes with disulfides has been demonstrated, offering a precedent for such a transformation. nih.gov

Alternatively, an electroreductive approach could be considered. In such a scenario, an aryl halide precursor could undergo reduction at the cathode to form a radical anion, which could then react with a thiol or disulfide.

Furthermore, electrochemical methods are well-established for the reduction of nitroaromatic compounds to their corresponding anilines. researchgate.net While the target molecule already contains an aniline moiety, this electrochemical transformation could be relevant in related syntheses or for the preparation of derivatives. The selective reduction of a nitro group in the presence of other reducible functional groups is a key challenge that can often be addressed by careful control of the electrode potential and reaction conditions.

The successful implementation of an electrochemical synthesis for this compound would require careful optimization of various parameters. These include the choice of electrode material, solvent and supporting electrolyte, current density or potential, and the design of the electrochemical cell (e.g., divided vs. undivided).

Interactive Table: Potential Electrochemical Reaction Parameters

| Parameter | Potential Value/Condition | Rationale |

| Anode Material | Platinum, Glassy Carbon | Often used for oxidative C-S coupling reactions. |

| Cathode Material | Lead, Tin, Carbon Felt | Commonly employed for the reduction of nitroaromatics. |

| Solvent | Acetonitrile, Dimethylformamide | Polar aprotic solvents are typical for electrochemical reactions. |

| Supporting Electrolyte | Tetrabutylammonium tetrafluoroborate | Provides conductivity to the solution. |

| Control Mode | Potentiostatic or Galvanostatic | Allows for precise control over the reaction's driving force. |

The development of a specific and efficient electrochemical route to this compound would represent a significant advancement, aligning with the principles of green chemistry by reducing reliance on traditional, often more hazardous, synthetic methods. Further research in this area is warranted to translate these general principles into a practical and high-yielding synthetic protocol.

Reaction Mechanisms and Chemical Transformations of 2 Nitro 5 M Tolylthio Aniline

Reactivity Profiling of Constituent Functional Groups

The reactivity of 2-Nitro-5-(m-tolylthio)aniline is a composite of the individual characteristics of its functional groups, which mutually influence each other's chemical nature.

Electrophilic Character of the Nitro Moiety and Susceptibility to Nucleophilic Attack

The nitro group is a powerful electron-withdrawing group, significantly reducing the electron density of the aromatic ring through both inductive and resonance effects. researchgate.netyoutube.comvedantu.com This deactivation makes the benzene (B151609) ring highly electrophilic and susceptible to nucleophilic attack. wikipedia.org The resonance structures of nitrobenzene (B124822) show a buildup of positive charge at the ortho and para positions relative to the nitro group. quora.com In this compound, the nitro group at position 2 strongly activates the ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgpressbooks.pub This activation is most pronounced at the positions ortho and para to the nitro group. Consequently, the carbon atom bearing the nitro group and the carbon at the para position (position 5, bearing the thioether) are the most likely sites for nucleophilic attack. pearson.comlibretexts.org The attack of a nucleophile leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgpressbooks.pub The stability of this complex is a key factor in the feasibility of SNAr reactions.

Nucleophilic Nature of the Thioether Linkage and its Participation in Reactions

The sulfur atom of the thioether group possesses lone pairs of electrons, rendering it nucleophilic. masterorganicchemistry.comacsgcipr.org While the sulfur atom itself can participate in reactions such as oxidation to sulfoxides and sulfones, its primary influence on the reactivity of the aniline (B41778) core is electronic. acs.org Thioethers are generally considered weak activators in electrophilic aromatic substitution due to the electron-donating resonance effect of the sulfur atom, which can outweigh its inductive electron-withdrawing effect. masterorganicchemistry.com However, in the context of this compound, the thioether's role is more complex due to the presence of the strongly deactivating nitro group. The thioether linkage can also be a target for cleavage under certain reaction conditions. Thioethers can be synthesized via nucleophilic substitution reactions where a thiolate anion acts as the nucleophile. masterorganicchemistry.comacs.orgnih.gov

Activating and Directing Effects of Substituents on the Aniline Core

The aniline core of this compound is substituted with three groups that exert significant directing effects: the amino group (-NH₂), the nitro group (-NO₂), and the m-tolylthio group (-S-C₆H₄-CH₃).

Amino Group (-NH₂): The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS). aakash.ac.inlibretexts.org Its lone pair of electrons strongly donates into the aromatic ring via resonance. However, under acidic conditions, it is protonated to form the anilinium ion (-NH₃⁺), which is a strong deactivating group and a meta-director. In the context of nucleophilic aromatic substitution, the amino group is a strong electron-donating group, which generally deactivates the ring towards nucleophilic attack.

Nitro Group (-NO₂): In electrophilic aromatic substitution, the nitro group is a strong deactivating group and a meta-director due to its powerful electron-withdrawing nature. youtube.comvedantu.comquora.com Conversely, in nucleophilic aromatic substitution, it is a strong activating group, directing incoming nucleophiles to the ortho and para positions. wikipedia.orgpressbooks.pubpearson.com

m-Tolylthio Group (-S-C₆H₄-CH₃): The thioether group is generally considered a weak activating, ortho-, para-directing group in EAS. masterorganicchemistry.com The sulfur atom can donate a lone pair into the ring through resonance, activating the ortho and para positions. The tolyl group itself has a weak activating effect due to hyperconjugation from the methyl group.

Nucleophilic Substitution Reactions Involving the Thioether and Aromatic Ring

The electron-deficient nature of the aromatic ring in this compound, induced by the nitro group, makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org

Intra- and Intermolecular Nucleophilic Substitution Pathways

Intermolecular Nucleophilic Substitution: This is the more common pathway, where an external nucleophile attacks the aromatic ring. acsgcipr.org Given the substitution pattern, a nucleophile could potentially attack the carbon bearing a leaving group. While this specific molecule does not have a typical leaving group like a halogen, under forcing conditions or with specific reagents, displacement of the nitro group or the thioether could be envisioned. More commonly, SNAr reactions occur where a leaving group is already present at a position activated by the nitro group. pressbooks.pub For instance, if a halogen were present at position 4 or 6, it would be readily displaced by a nucleophile. The reaction proceeds via an addition-elimination mechanism, involving the formation of a Meisenheimer complex. wikipedia.orggovtpgcdatia.ac.in

Intramolecular Nucleophilic Substitution: These reactions occur when the nucleophile and the electrophilic site are part of the same molecule, leading to the formation of a cyclic product. youtube.com For this compound, an intramolecular SNAr reaction could potentially occur if a nucleophilic center were introduced into the m-tolyl group, which could then attack the activated aniline ring. Such reactions, often referred to as Smiles rearrangements, are a known class of intramolecular aromatic nucleophilic substitutions. dalalinstitute.com The feasibility of such a reaction would depend on the nature of the introduced nucleophile and the length of the tether connecting it to the thioether linkage, which would influence the stability of the resulting cyclic transition state.

Reduction Reactions of the Nitro Group to Amino Functionality

The conversion of the nitro group in aromatic compounds to an amino group is a fundamental transformation in organic synthesis. orgoreview.comwikipedia.org This reaction is crucial for the preparation of various anilines, which are versatile intermediates in the production of dyes, polymers, and pharmaceuticals. orgoreview.com

The reduction of the nitro group in this compound to the corresponding diamine can be achieved using several methods. Common strategies for the reduction of aromatic nitro compounds include catalytic hydrogenation with reagents like palladium on carbon (Pd/C) and the use of metals in acidic media, such as iron in the presence of hydrochloric acid (Béchamp reduction). orgoreview.comresearchgate.net Other reducing agents like sodium hydrosulfite, sodium sulfide (B99878), and tin(II) chloride are also employed. wikipedia.org

However, the presence of other reducible functional groups or sensitive moieties requires careful selection of the reducing agent to ensure selectivity. In the case of nitroarenes, the reduction can sometimes lead to the formation of intermediates like hydroxylamines and azo compounds. wikipedia.orgresearchgate.net For instance, the use of metal hydrides can favor the formation of azo compounds. wikipedia.org The incomplete reduction of some nitroanilines has been observed to yield azobenzene (B91143) derivatives as by-products. researchgate.net

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Selectivity |

| H₂/Pd-C | Catalytic hydrogenation | High, but can affect other reducible groups researchgate.netyoutube.com |

| Fe/HCl | Acidic media | Mild and often used youtube.com |

| SnCl₂ | Acidic media | Effective for selective reduction wikipedia.org |

| Sodium Hydrosulfite | Aqueous solution | Can be used for selective reductions wikipedia.org |

The mechanism of nitro group reduction is generally understood to proceed through a series of intermediates. orgoreview.com The exact pathway can vary depending on the reducing agent and reaction conditions. The process typically involves the stepwise reduction of the nitrogen atom, with nitroso and hydroxylamino species being key intermediates en route to the final amine.

Electrophilic Aromatic Substitution (SEAr) Reactions of the Activated Ring System

The aniline ring in this compound is activated towards electrophilic aromatic substitution (SEAr) by the powerful electron-donating amino group. libretexts.orgbyjus.com This group directs incoming electrophiles primarily to the ortho and para positions relative to itself. byjus.com However, the presence of the nitro group, a strong deactivating group, and the bulky tolylthio group introduce competing electronic and steric effects.

The regiochemical outcome of SEAr reactions on this substrate is a balance between the directing effects of the substituents. The amino group strongly favors substitution at its ortho and para positions. The tolylthio group is also an ortho, para-director, while the nitro group is a meta-director. The interplay of these directing effects, combined with steric hindrance from the bulky tolylthio group, will determine the final position of substitution.

The high reactivity of anilines towards electrophilic substitution can often lead to multiple substitution products. libretexts.orgopenstax.org To achieve monosubstitution, it is often necessary to moderate the activating effect of the amino group. This is commonly done by converting the amine to an amide, for example, by acetylation with acetic anhydride (B1165640). libretexts.orgopenstax.org The resulting acetamido group is still an ortho, para-director but is less activating, allowing for more controlled substitution. openstax.orgyoutube.com The protecting acetyl group can then be removed by hydrolysis to regenerate the amine. libretexts.org

Derivatization Strategies and Post-Synthetic Modifications

The functional groups present in this compound offer multiple avenues for derivatization and further chemical modifications. The amino group can be acylated, alkylated, or converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups. libretexts.org The sulfide linkage can potentially be oxidized to a sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties of the molecule. These modifications allow for the synthesis of a diverse library of compounds with potentially interesting biological or material properties. For instance, a related compound, 2-Nitro-5-(phenylthio)aniline (B144552), has been used in the synthesis of anthelmintic agents. chemicalbook.com

Transformations Involving the Amino Group (e.g., acylation)

The primary amino group in this compound is a key site for chemical modification, with acylation being a representative transformation. This reaction involves the substitution of a hydrogen atom of the amino group with an acyl group (R-C=O), typically derived from an acid chloride or anhydride. Acylation is a synthetically useful reaction that can alter the chemical properties of the parent molecule, for instance, by modulating the electronic influence of the amino group on the aromatic ring.

A common method for the acylation of anilines is the reaction with an acylating agent such as acetic anhydride or an acyl chloride. libretexts.orgpearson.comquora.com For example, the acetylation of this compound would yield N-(2-nitro-5-(m-tolylthio)phenyl)acetamide. This transformation is typically carried out in the presence of a base, such as sodium acetate, or in a solvent that can also act as a base, like pyridine. libretexts.orgchemicalbook.com The reaction proceeds via a nucleophilic acyl substitution mechanism where the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. pearson.comreddit.com

A specific example of a related acylation is the preparation of 2-methoxy-N-(2-nitro-5-thiophenyl)phenyl acetamide, which is achieved through a one-pot method involving the reaction of 2-nitro-5-thiophenyl aniline with methoxyacetic acid and thionyl chloride in a nonpolar organic solvent, catalyzed by an acid-binding agent. google.com This method boasts high purity and yield of the final product. google.com

Table 1: Representative Acylation of this compound

| Reactant | Reagent | Product | Reaction Conditions | Reference |

| This compound | Acetic anhydride, Sodium acetate | N-(2-nitro-5-(m-tolylthio)phenyl)acetamide | Water, cooling in an ice bath | libretexts.org |

| This compound | Methoxyacetyl chloride, Pyridine | N-(2-nitro-5-(m-tolylthio)phenyl)-2-methoxyacetamide | Dichloromethane, 0°C to room temperature | chemicalbook.com |

| 2-nitro-5-thiophenyl aniline | Methoxyacetic acid, Thionyl chloride | 2-methoxy-N-(2-nitro-5-thiophenyl)phenyl acetamide | Nonpolar organic solvent, acid-binding agent, reflux | google.com |

Chemical Modifications at the Thioether Moiety (e.g., oxidation to sulfoxide/sulfone)

The thioether linkage in this compound is susceptible to oxidation, a common transformation for sulfides. This process can be controlled to yield either the corresponding sulfoxide or, with further oxidation, the sulfone. These oxidized derivatives have different electronic and steric properties compared to the parent thioether, which can be useful in the synthesis of new compounds.

The oxidation of thioethers can be achieved using various oxidizing agents. masterorganicchemistry.com Common reagents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netresearchgate.netrit.edurit.eduscielo.brscielo.brresearchgate.net The reaction with one equivalent of the oxidizing agent typically leads to the formation of the sulfoxide, 2-Nitro-5-(m-tolylsulfinyl)aniline. The use of a second equivalent of the oxidizing agent or more forcing reaction conditions will further oxidize the sulfoxide to the sulfone, 2-Nitro-5-(m-tolylsulfonyl)aniline.

The oxidation of anilines with hydrogen peroxide can be catalyzed by various species, including heteropolyoxometalates, to selectively produce different oxidation products. scielo.brscielo.br While the primary focus of these studies is often the oxidation of the aniline itself, the reaction conditions can also be suitable for the oxidation of a thioether moiety within the same molecule.

Table 2: Oxidation of the Thioether Moiety in this compound

| Reactant | Reagent | Product(s) | Reaction Conditions | Reference |

| This compound | 1 eq. m-CPBA | 2-Nitro-5-(m-tolylsulfinyl)aniline | Inert solvent (e.g., dichloromethane) | researchgate.netresearchgate.net |

| This compound | ≥2 eq. m-CPBA or H₂O₂ | 2-Nitro-5-(m-tolylsulfonyl)aniline | Inert solvent, potentially with a catalyst | rit.edurit.eduscielo.br |

Reactions at the m-Tolyl Ring and their Regiochemical Control

The m-tolyl ring of this compound presents a site for further chemical modification, primarily through electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions is governed by the directing effects of the substituents already present on the ring: the methyl group and the thioether linkage to the 2-nitroaniline (B44862) moiety.

The methyl group is an activating, ortho-, para-directing group due to its positive inductive effect (+I) and hyperconjugation. stackexchange.comyoutube.com This means it increases the electron density of the aromatic ring, particularly at the positions ortho and para to itself, making these positions more susceptible to electrophilic attack.

Therefore, the regioselectivity of electrophilic substitution on the m-tolyl ring of this compound will be a result of the interplay between the activating, ortho-, para-directing methyl group and the potentially deactivating, yet still ortho-, para-directing, thioether substituent. The positions most activated for electrophilic attack on the m-tolyl ring would be those that are ortho and/or para to the methyl group. The position para to the methyl group is already substituted with the thioether. Thus, the most likely positions for substitution are the two carbons ortho to the methyl group. One of these positions is also ortho to the thioether linkage, while the other is meta to it. The synergistic activating effect of the methyl and thioether groups at the position ortho to both would likely make it the most favored site for electrophilic attack.

Table 3: Regiochemical Control in Electrophilic Substitution on the m-Tolyl Ring

| Substituent on Tolyl Ring | Directing Effect | Influence on Reactivity | Predicted Favored Positions for Electrophilic Attack |

| Methyl (-CH₃) | Ortho, Para-directing | Activating | Positions 2, 4, and 6 (relative to the methyl group at position 1) |

| Thioether (-S-Ar') | Ortho, Para-directing | Deactivating (due to the nitro-substituted aryl group) | Positions ortho and para to the thioether |

| Combined Effect | Complex interplay | Overall reactivity is likely reduced compared to toluene, but substitution is directed to specific positions. | The positions ortho to the methyl group are most likely to be attacked, with a preference for the position that is also ortho to the thioether. |

Advanced Spectroscopic Characterization and Structural Elucidation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. While no specific experimental spectra for 2-Nitro-5-(m-tolylthio)aniline are publicly available, a detailed analysis can be conducted by comparing it to related compounds and through theoretical calculations. nih.gov The vibrational spectrum is dominated by contributions from the nitro group, the thioether linkage, and the amine functional group, each exhibiting characteristic absorption bands.

The nitro group (NO₂) is a key functional group in this molecule, and its vibrational modes are readily identifiable. The symmetric and asymmetric stretching vibrations of the N-O bonds are particularly informative.

Asymmetric Stretching (ν_as(NO₂)): This mode typically appears as a strong band in the IR spectrum in the region of 1500-1560 cm⁻¹. This high-frequency absorption is due to the out-of-phase stretching of the two N-O bonds.

Symmetric Stretching (ν_s(NO₂)): The symmetric stretching vibration occurs at a lower frequency, generally in the range of 1335-1385 cm⁻¹, and is also a strong absorption in the IR spectrum.

Deformation Modes: Other vibrations associated with the nitro group, such as scissoring, wagging, and twisting modes, appear at lower frequencies in the fingerprint region of the spectrum.

These characteristic frequencies are sensitive to the electronic environment of the molecule. The presence of the electron-donating amine group and the thioether linkage can influence the electron density on the nitro group, potentially causing slight shifts in these vibrational frequencies compared to simpler nitroaromatic compounds.

Table 1: Expected IR and Raman Vibrational Frequencies for the Nitro Group in this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric Stretch (ν_as(NO₂)) | 1500 - 1560 | Strong (IR) |

| Symmetric Stretch (ν_s(NO₂)) | 1335 - 1385 | Strong (IR) |

| Scissoring (δ(NO₂)) | 830 - 870 | Medium (IR) |

| Wagging (ω(NO₂)) | 700 - 760 | Medium (IR) |

The thioether (C-S-C) and amine (NH₂) groups also present distinct vibrational signatures that are crucial for the structural confirmation of this compound.

Amine Group (NH₂):

N-H Stretching: The amine group exhibits both symmetric and asymmetric N-H stretching vibrations. The asymmetric stretch typically appears at a higher wavenumber (around 3400-3500 cm⁻¹), while the symmetric stretch is found at a lower wavenumber (approximately 3300-3400 cm⁻¹). These bands are usually of medium to strong intensity in the IR spectrum. The presence of intramolecular hydrogen bonding between one of the N-H protons and an oxygen atom of the ortho-nitro group is expected, which would lead to a broadening and red-shifting (lower frequency) of the involved N-H stretching band. nih.gov

N-H Bending: The scissoring deformation of the NH₂ group (δ(NH₂)) typically appears in the region of 1600-1650 cm⁻¹.

Thioether Group (C-S-C):

C-S Stretching: The stretching vibrations of the C-S bonds in the thioether linkage are generally weak to medium in intensity in the IR spectrum and appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The specific positions will be influenced by the coupling with other vibrations in the aromatic rings.

Aromatic C-H Vibrations: The aromatic rings will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and out-of-plane bending vibrations in the 650-900 cm⁻¹ region, which can provide information about the substitution pattern.

Table 2: Expected IR and Raman Vibrational Frequencies for Amine and Thioether Groups in this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amine (NH₂) | Asymmetric N-H Stretch | 3400 - 3500 | Medium-Strong |

| Symmetric N-H Stretch | 3300 - 3400 | Medium-Strong | |

| N-H Scissoring | 1600 - 1650 | Medium | |

| Thioether (C-S-C) | C-S Stretch | 600 - 800 | Weak-Medium |

X-ray Crystallography for Solid-State Structure Determination (if applicable)

As of the current literature survey, a single-crystal X-ray diffraction study for this compound has not been reported. However, analysis of closely related structures, such as other substituted nitroanilines, allows for a prediction of its likely solid-state conformation. nih.govnih.gov

The dihedral angle between the two aromatic rings (the aniline (B41778) and the m-tolyl group) would be a significant parameter, influenced by the steric hindrance around the sulfur atom and the packing forces within the crystal lattice. In similar diaryl thioethers, non-planar conformations are common. The crystal packing would likely be stabilized by a network of intermolecular interactions, including van der Waals forces and potentially weak C-H···O or C-H···π interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and the extent of π-conjugation. The spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* transitions.

The electronic spectrum of aniline derivatives is significantly influenced by the nature and position of substituents. In this molecule, the presence of the electron-donating amine group and the electron-withdrawing nitro group on the same aromatic ring leads to a significant intramolecular charge transfer (ICT) character in its electronic transitions. chemrxiv.org

π → π* Transitions: Strong absorption bands are expected in the UV region, corresponding to transitions from the π bonding orbitals to the π* antibonding orbitals of the aromatic system. The extended conjugation involving the aniline ring, the nitro group, and the sulfur atom's lone pairs would likely result in a bathochromic (red) shift of these bands compared to unsubstituted benzene (B151609) or aniline. One prominent band can be anticipated in the range of 350-450 nm, characteristic of the charge transfer from the amino and phenylthio moieties to the nitro group. chemrxiv.org

n → π* Transitions: Weaker absorption bands, corresponding to the transition of a non-bonding electron (from the oxygen of the nitro group or the nitrogen of the amine group) to a π* antibonding orbital, may also be observed. These are often submerged by the more intense π → π* bands.

The solvent polarity is expected to have a significant effect on the position of the absorption maxima (solvatochromism), particularly for the ICT band. More polar solvents would likely stabilize the excited state more than the ground state, leading to a further red shift.

Computational and Theoretical Chemistry Studies of 2 Nitro 5 M Tolylthio Aniline

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods allow for the determination of the molecule's three-dimensional structure, its stability, and various electronic characteristics from first principles.

Density Functional Theory (DFT) Applications for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of "2-Nitro-5-(m-tolylthio)aniline". mdpi.comresearchgate.net DFT methods are used to perform geometry optimization, which involves finding the lowest energy arrangement of the atoms in the molecule. This optimized geometry corresponds to the most stable conformation of the molecule and is the starting point for most other computational analyses.

For a molecule like "this compound", key geometric parameters of interest would include the bond lengths and angles within the aniline (B41778) ring, the orientation of the nitro and amino groups relative to the ring, and the dihedral angles describing the rotation around the C-S and S-C bonds of the tolylthio group. The presence of the ortho-nitro group relative to the amino group likely induces some steric strain and potential intramolecular hydrogen bonding, which would be accurately captured by DFT calculations. The orientation of the nitro group with respect to the aromatic ring is a critical geometric parameter, as it can be influenced by steric hindrance from adjacent groups. ucl.ac.uk

Once the optimized geometry is obtained, DFT calculations can provide the total electronic energy of the molecule. This energy is a crucial piece of data for determining the molecule's thermodynamic stability. Furthermore, by calculating the energies of reactants and products, the enthalpy of reaction for various chemical transformations involving "this compound" can be predicted. For instance, calculations on related nitroaromatic compounds have been used to determine formation energies. mdpi.com

Table 1: Illustrative DFT-Calculated Properties for Aromatic Nitro Compounds (Note: The following data is illustrative for a generic substituted nitroaniline and not specific to this compound, as dedicated computational studies on this exact compound are not widely available in the public domain.)

| Property | Illustrative Value | Method/Basis Set |

| Total Energy | -X Hartrees | B3LYP/6-311++G(d,p) |

| Dipole Moment | Y Debye | B3LYP/6-311++G(d,p) |

| Heat of Formation | Z kcal/mol | B3LYP/6-311++G(d,p) |

Ab Initio Methods for High-Accuracy Property Prediction

For even greater accuracy, particularly for electronic properties, ab initio (from the beginning) methods can be employed. These methods are based on solving the Schrödinger equation without recourse to empirical data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality results for energies and other properties. ucl.ac.ukacs.org

High-level ab initio calculations could be used to refine the energetic and structural predictions for "this compound". nist.gov For example, the W1X-1 composite method has been used for the high-accuracy prediction of thermochemical properties like standard gas-phase enthalpies of formation, entropies, and heat capacities for various organic compounds. acs.org Such methods are invaluable for creating reliable benchmark data. acs.org The development of ab initio approaches that can incorporate photoexcited-state effects is also crucial for understanding the behavior of molecules in response to light, which is relevant for nitroaromatic compounds. nih.gov

Molecular Orbital Analysis and Reactivity Descriptors

The reactivity of a molecule is intimately linked to the distribution of its electrons, which is described by its molecular orbitals.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and their Relationship to Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. researchgate.netresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. researchgate.net

Table 2: Illustrative Frontier Orbital Energies for a Substituted Nitroaniline (Note: This data is illustrative and not specific to this compound.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Electrostatic Potential Surface Analysis for Reaction Site Prediction

The molecular electrostatic potential (MESP) surface provides a visual representation of the charge distribution around a molecule. researchgate.netresearchgate.net It is plotted on the electron density surface and color-coded to indicate regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). researchgate.net

For "this compound", the MESP surface would likely show a region of strong negative potential around the oxygen atoms of the nitro group, making them attractive sites for interaction with electrophiles or hydrogen bond donors. researchgate.net Conversely, the area around the hydrogen atoms of the amino group would exhibit positive potential. The sulfur atom in the tolylthio bridge, with its lone pairs of electrons, would also represent a region of negative potential. This analysis is a powerful tool for predicting how the molecule will interact with other reagents and for identifying sites of non-covalent interactions, which are crucial in many chemical and biological processes. researchgate.netnih.gov

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is not only capable of describing static molecules but can also be used to model the entire course of a chemical reaction. This involves mapping out the potential energy surface for the reaction, locating transition states, and calculating activation energies.

For "this compound", a key reaction of interest is its synthesis, which likely involves a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. For example, the synthesis of diaryl sulfides can be achieved through various methods, including the reaction of thiols with aryl halides or via aryne intermediates. rsc.orgacs.orgescholarship.org

Computational modeling could be used to investigate the mechanism of such a synthesis. By calculating the energies of intermediates and transition states along different possible reaction pathways, the most likely mechanism can be identified. For example, DFT calculations could be used to compare the activation barriers for different proposed steps in the synthesis of "this compound". This information is invaluable for optimizing reaction conditions to improve yields and reduce byproducts. Furthermore, computational studies can shed light on the reactivity of the molecule in subsequent transformations. For instance, the reaction of a related compound, 5-nitro-2-furaldehyde (B57684) with aniline, has been studied to model non-enzymic browning reactions, yielding the corresponding Schiff base. researchgate.net Such computational insights can guide the synthetic chemist in the rational design of new reaction pathways.

Identification and Characterization of Transition States

For a chemical reaction to proceed, it must pass through a high-energy state known as the transition state. In SNAr reactions, a key species is the Meisenheimer complex , which can be either a stable intermediate or the transition state itself. researchgate.netwikipedia.orgmasterorganicchemistry.com

The formation of this complex, involving the addition of the nucleophile to the aromatic ring, is typically the slowest, rate-determining step of the reaction. masterorganicchemistry.com The presence of a strong electron-withdrawing group, such as the nitro group in the ortho position, is essential for stabilizing the negative charge that develops in this intermediate through resonance. wikipedia.orgmasterorganicchemistry.com

Computationally, a transition state is identified as a saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency. amazonaws.com Methods like Density Functional Theory (DFT) are used to determine the precise geometry and energy of these fleeting structures. researchgate.netmdpi.com The nature of the reactants and the solvent environment determines whether the Meisenheimer complex is a true intermediate or a transition state. researchgate.net

Calculation of Activation Energies and Reaction Pathways

The activation energy represents the energy barrier that reactants must overcome to transform into products, and it governs the rate of the reaction. Theoretical calculations provide a means to quantify these energies and map out the most likely reaction pathways.

DFT calculations are a standard method for determining the energies of reactants, transition states, and products. researchgate.net The activation energy is the difference in energy between the reactants and the highest-energy transition state. For nitroarenes, computational studies have demonstrated that electron-withdrawing substituents, like the nitro group, significantly lower the activation energy for nucleophilic attack by stabilizing the negatively charged Meisenheimer complex. wikipedia.orgmdpi.com

Theoretical models can also be used to compare the feasibility of different reaction pathways. For instance, calculations can predict the preferred site of nucleophilic attack by comparing the activation energies for addition at various positions on the aromatic ring.

| Reactants | Method | Solvent Model | Calculated Activation Free Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| p-chloronitrobenzene + chloromethyl phenyl sulfone anion | PBE1PBE/6-311+G(2d,p) | PCM (DMF) | 23.7 | researchgate.net |

| nitrobenzene (B124822) + chloromethyl phenyl sulfone anion | PBE1PBE/6-311+G(2d,p) | PCM (DMF) | 21.8 | researchgate.net |

| p-fluoronitrobenzene + chloromethyl phenyl sulfone anion | PBE1PBE/6-311+G(2d,p) | PCM (DMF) | 21.4 | researchgate.net |

Inclusion of Solvent Effects in Theoretical Reaction Modeling

The solvent environment can have a profound impact on reaction rates and mechanisms. Therefore, accurate theoretical models must incorporate solvent effects.

One common approach is the use of Polarizable Continuum Models (PCM) , which treat the solvent as a uniform dielectric medium. amazonaws.comiaea.org This method effectively captures the bulk electrostatic effects of the solvent. Studies combining DFT with PCM have shown that for SNAr reactions, activation energies tend to decrease as the polarity of the solvent increases. researchgate.net For situations where specific solute-solvent interactions, such as hydrogen bonding, are important, more advanced Quantum Mechanics/Molecular Mechanics (QM/MM) models are employed. researchgate.netmiami.edu These hybrid models treat the reacting molecules with quantum mechanics and the individual solvent molecules with classical mechanics, often providing a more accurate picture of the reaction in solution. researchgate.netmiami.edu

Conformational Analysis and Intermolecular Interactions

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) and their relative energies. For a flexible molecule like this compound, with several rotatable single bonds, this analysis is key to understanding its three-dimensional structure. This is typically achieved by systematically rotating these bonds and calculating the molecule's potential energy at each step using DFT. chemrxiv.org

In the solid state, the packing of molecules is governed by a variety of intermolecular interactions. For this compound, these would likely include:

Hydrogen Bonding: The amine (-NH₂) group can act as a hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) group can act as acceptors. acs.org

π-π Stacking: The aromatic rings can stack on top of each other, a stabilizing interaction common in such compounds. acs.org

π-Anion Interactions: The electron-rich π systems of the aromatic rings can interact favorably with anions. acs.org

Prediction of Spectroscopic Properties from First Principles

Ab initio (from first principles) calculations are a powerful tool for predicting the spectroscopic properties of molecules, which is invaluable for structural confirmation. rsc.orglibretexts.orgrsc.org

NMR Spectroscopy: The chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy can be predicted with high accuracy. libretexts.org This is done by calculating the magnetic shielding of each nucleus within the molecule, often using DFT. Comparing the calculated NMR spectrum with the experimental one is a standard method for verifying a proposed chemical structure.

IR Spectroscopy: The vibrational frequencies that give rise to an Infrared (IR) spectrum can also be calculated. rsc.org The resulting theoretical spectrum, with its characteristic peaks for functional groups like the nitro (NO₂) and amine (NH₂) groups, can be matched with experimental data to confirm the molecule's identity.

While specific calculated spectra for this compound are not available in the literature, these computational methods are fundamental in the characterization of new chemical entities.

Applications in Chemical Synthesis and Materials Science Non Biological Focus

2-Nitro-5-(m-tolylthio)aniline as a Key Synthetic Intermediate

The strategic placement of reactive sites—the amino and nitro groups—and the modulating effect of the tolylthio group make this compound a valuable intermediate in organic synthesis. Its utility stems from its capacity to undergo a variety of chemical transformations, allowing for the construction of elaborate molecular frameworks.

This compound serves as a foundational building block for creating larger, more functionalized organic molecules. Its structural analog, 2-Nitro-5-(phenylthio)aniline (B144552), is well-documented as a crucial intermediate in the synthesis of various pharmaceutical compounds and other complex molecules due to its reactive functional groups. evitachem.com The synthesis of these anilines is often achieved through the reaction of a 5-chloro-2-nitroaniline (B48662) with a corresponding thiophenol. evitachem.comgoogle.com This process, detailed in patent literature, highlights the industrial relevance of this class of compounds as precursors. google.com The yields for such reactions are often high, frequently exceeding 90%, which underscores the efficiency of using these molecules as starting points for multi-step syntheses. google.com The amino group can be readily diazotized and replaced, while the nitro group can be reduced to an amine, providing two distinct points for further chemical elaboration.

Table 1: Representative Synthesis of a 2-Nitro-5-(arylthio)aniline Intermediate

| Reactants | Reagents & Solvents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-chloro-2-nitroaniline, thiophenol | Ammonia (B1221849), isobutanol | 60°C, in autoclave | 2-nitro-5-(phenylthio)-aniline | 96.4% | google.com |

| 5-chloro-2-nitroaniline, thiophenol | Sodium hydroxide (B78521) (aq), toluene | 90°C, two-phase system | 2-nitro-5-(phenylthio)-aniline | 92.2% | google.comgoogle.com |

| 2-amino-4-chloro-1-nitrobenzene, thiophenol | Sodium hydride, dimethylformamide (DMF) | 20°-30° C, under nitrogen | 2-amino-4-phenylthio-1-nitrobenzene | >90% |

This table presents data for the closely related phenyl analog, illustrating the established synthetic routes for this class of compounds.

The functional groups of this compound make it an ideal precursor for the synthesis of various heterocyclic compounds. The presence of ortho- and para-directing amino and nitro groups on the aniline (B41778) ring allows for cyclization reactions to form fused ring systems. For instance, the related compound 2-Nitro-5-(phenylthio)aniline has been explicitly used to synthesize methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate, a potent anthelmintic agent. evitachem.comchemicalbook.com This synthesis involves the reduction of the nitro group to an amine, creating a 1,2-diaminobenzene derivative, which is a classic precursor to the benzimidazole (B57391) ring system. The general utility of nitroaromatics and nitroalkenes as key substrates in the synthesis of a wide array of O, N, and S-heterocycles is well-established in chemical literature, involving reactions like Michael additions and various cascade or domino reactions. rsc.orgrsc.org This positions this compound as a valuable starting material for creating novel heterocyclic structures for various applications in materials science.

Contributions to Dye and Pigment Chemistry

The electronic structure of this compound is inherently related to that of many organic dyes and pigments. The combination of electron-donating and electron-withdrawing groups on a conjugated system is the fundamental principle behind chromophore design.

Nitroanilines are archetypal structures in the study of chromophores. A chromophore is the part of a molecule responsible for its color, arising from the absorption of light in the visible spectrum. The classic example is p-Nitroaniline (pNA), which features an electron-donating amine (-NH2) group and an electron-withdrawing nitro (-NO2) group at opposite ends of a benzene (B151609) ring. researchgate.netscbt.comnih.gov This "push-pull" or donor-π-acceptor (D-π-A) arrangement facilitates an intramolecular charge transfer (ICT) upon excitation with light, which is the basis of its color. researchgate.net

This compound contains this same fundamental nitroaniline core. The amino group acts as the electron donor, and the nitro group serves as the electron acceptor. This inherent D-A structure makes it a candidate for use as a chromophore or as a precursor in the synthesis of more complex dyes, such as azo dyes. evitachem.comorientjchem.org The synthesis of disazo disperse dyes, for example, has been demonstrated using substituted nitroanilines like 2-Methoxy-5-nitroaniline, which are then applied to polymer fibers. orientjchem.org

Table 2: Properties of the Prototypical Chromophore p-Nitroaniline

| Property | Value | Reference |

|---|---|---|

| CAS Number | 100-01-6 | scbt.com |

| Molecular Formula | C₆H₆N₂O₂ | scbt.com |

| Molecular Weight | 138.13 g/mol | scbt.com |

| Description | A common chromophore and useful synthetic reagent. | scbt.com |

| Chromophore Type | Donor-π-Acceptor (Push-Pull) | researchgate.netnih.gov |

In materials science, a key goal is to understand how a molecule's structure dictates its macroscopic properties. ndus.eduwikipedia.org For colored materials, this relationship is paramount. The color and intensity of a dye are determined by the energy of its electronic transitions, which can be finely tuned by modifying its molecular structure. researchgate.net In D-π-A systems like this compound, the properties can be adjusted by altering the strength of the donor and acceptor groups or by modifying the π-conjugated system that connects them. researchgate.net

The introduction of the m-tolylthio group (-S-C₆H₄-CH₃) at the 5-position adds another layer of complexity and tunability. The sulfur atom can participate in conjugation, extending the π-system and potentially shifting the absorption maximum to longer wavelengths (a bathochromic or red shift). The methyl group on the tolyl ring provides a slight inductive electron-donating effect and increases the molecule's steric bulk, which can influence its solid-state packing and solubility. These structural modifications directly impact the material's final color, light-fastness, and affinity for different substrates, making such structure-property studies essential for designing new pigments and dyes. rsc.orgresearchgate.net

Potential in Optoelectronic Materials

The same electronic properties that make nitroanilines interesting for dyes also give them potential in the field of optoelectronics. Materials with strong intramolecular charge-transfer characteristics are actively researched for applications such as nonlinear optics (NLO). researchgate.net NLO materials can alter the properties of light passing through them and are essential for technologies like frequency doubling in lasers and optical switching.

The D-π-A structure of molecules like p-nitroaniline makes them prototypical NLO chromophores. researchgate.net The significant change in dipole moment between the ground and excited states, driven by the push-pull mechanism, gives rise to a large second-order nonlinear optical response. Given that this compound possesses the same fundamental D-π-A framework, it is a candidate for investigation as an NLO material. The tolylthio group could further enhance these properties by modifying the electronic distribution and polarizability of the molecule. While direct studies on this compound for optoelectronics are not widely reported, its structural similarity to known NLO compounds suggests it is a promising area for future materials science research. researchgate.netwikipedia.org

Application of Related Thiazolidinone Derivatives in Optoelectronics

Thiazolidinone derivatives, which can be synthesized from amines like this compound, have garnered significant interest for their potential in optoelectronics. The core of their applicability lies in their nonlinear optical (NLO) properties. researchgate.netuobasrah.edu.iq NLO materials are crucial for a range of applications in modern technology, including optical information processing, all-optical switching, and data storage. uobasrah.edu.iq

Research has shown that polymers incorporating the thiazolidinone moiety are promising candidates for applications in photonics and optoelectronics. researchgate.net Specific investigations into thiazolidinone derivatives have revealed their third-order nonlinear optical properties. For instance, studies using techniques like degenerate four-wave mixing (DFWM) have been employed to characterize the NLO susceptibility of these compounds. researchgate.net The push-pull electronic effects within certain thiazolidinone structures are a key factor contributing to their NLO properties. researchgate.net

Detailed studies on specific, highly-functionalized thiazolidinone derivatives have been conducted to explore their optical properties. For example, the synthesis and characterization of (E)-2-((E)-(4-nitrobenzylidene)hydrazono)-3-phenyl-4-thiazolidinone revealed its potential for NLO applications. uobasrah.edu.iq Theoretical calculations and experimental measurements, such as the Z-scan technique, have been used to determine the nonlinear refractive index and nonlinear absorption coefficient of these materials. uobasrah.edu.iqresearchgate.net The photophysical properties of newly synthesized thiazolidinone derivatives, such as their fluorescence and Stokes shift, are also active areas of research, indicating their potential for use in various optical devices. aip.org

Table 1: Investigated Properties of Thiazolidinone Derivatives for Optoelectronics

| Property Investigated | Technique(s) Used | Relevance to Optoelectronics | Reference(s) |

| Third-Order Nonlinear Optical Susceptibility | Degenerate Four-Wave Mixing (DFWM) | All-Optical Switching, Data Processing | researchgate.net |

| Nonlinear Refractive Index | Z-scan, Diffraction Ring Patterns | Optical Limiting, Refractive Index Modulation | uobasrah.edu.iq |

| Nonlinear Absorption Coefficient | Z-scan | Optical Limiting | uobasrah.edu.iq |

| Photophysical Properties (Fluorescence, Solvatochromism) | Spectroscopy | Light-Emitting Devices, Sensors | aip.org |

| First Hyperpolarizability | Quantum Chemical Calculations | Second-Harmonic Generation | researchgate.net |

Exploration of Charge Transfer Properties in Conjugated Systems

The molecular structure of this compound, featuring an electron-donating amino group and an electron-donating thioether linkage in conjunction with a powerful electron-withdrawing nitro group, suggests the potential for significant intramolecular charge transfer (ICT). This "push-pull" architecture is a hallmark of many organic molecules designed for applications in electronics and photonics.

Upon photoexcitation, molecules with strong ICT character can exhibit a substantial change in their dipole moment, which is fundamental to their NLO properties. The ICT process involves the redistribution of electron density from the donor parts of the molecule (the amino and tolylthio groups) to the acceptor part (the nitro group). This charge redistribution can lead to unique photophysical phenomena.

Studies on related nitro-aromatic compounds, such as 2-amino-7-nitrofluorene (B16417) (ANF), have experimentally demonstrated that the excited state relaxation dynamics are heavily influenced by charge transfer. nih.gov Following photoexcitation, these molecules can undergo conformational relaxation, which includes the twisting of the nitro group relative to the aromatic plane. nih.gov This twisted intramolecular charge transfer (TICT) state is often associated with a large Stokes shift and sensitivity to solvent polarity, which are key characteristics for molecular sensors and probes. The presence of both a nitro group and an amino group on the aniline ring of this compound makes it a prime candidate for exhibiting such ICT and potential TICT-state fluorescence.

Utility in Agrochemical Synthesis (e.g., herbicides)

A significant industrial application of 2-nitro-5-(phenylthio)aniline and its derivatives, including the m-tolylthio analog, is their use as crucial intermediates in the synthesis of agrochemicals, particularly herbicides. google.comgoogle.com Patents have detailed methods for preparing these aniline derivatives, highlighting their value in producing active compounds for agriculture. google.comgoogle.com

The synthesis of these intermediates often involves the reaction of a 5-chloro-2-nitroaniline with a corresponding thiophenol. google.com The resulting 2-nitro-5-(arylthio)aniline can then be further modified to create the final herbicidal product. While the specific structures of the final commercial herbicides derived from this compound are proprietary, the patent literature firmly establishes its role as a key building block. google.comgoogle.com For example, European Patent EP-A 61 110 cites 2-nitro-5-(phenylthio)anilines as valuable intermediates for herbicide production.

Environmental Chemical Transformations of 2 Nitro 5 M Tolylthio Aniline Abiotic Focus

Photochemical Degradation Pathways

Photochemical degradation, initiated by the absorption of sunlight, represents a significant pathway for the transformation of many aromatic compounds in the environment.

Direct Photolysis Mechanisms and Kinetics

Direct photolysis occurs when a chemical absorbs light energy, leading to its decomposition. Nitroaromatic compounds, such as 2-Nitro-5-(m-tolylthio)aniline, are known to absorb light in the environmentally relevant ultraviolet (UV) spectrum. For instance, studies on nitrophenols have shown they possess strong sunlight absorption capabilities, which can lead to the cleavage of the nitro group. rsc.org The photolysis of 2-nitrophenol, a structural analogue, can result in the formation of hydroxyl radicals (OH•) and nitrogen monoxide (NO) upon excitation to a triplet state. rsc.org Similarly, aryl sulfides can undergo photolytic cleavage of the carbon-sulfur bond. nih.govrsc.org

For this compound, direct photolysis would likely involve two primary mechanisms:

Nitro Group Transformation: Excitation of the nitro group could lead to its reduction or cleavage from the aromatic ring.

C-S Bond Cleavage: The carbon-sulfur bond of the thioether link could break, leading to the formation of separate aniline (B41778) and tolyl-thiol radical species.

Photosensitized Reactions in Aqueous and Atmospheric Environments

In addition to direct light absorption, chemical transformation can be driven by photosensitized reactions. In these processes, other molecules in the environment, known as photosensitizers, absorb sunlight and transfer the energy to the target compound, or generate reactive species that then react with it.

In Aqueous Environments: Natural waters contain dissolved organic matter (DOM), such as humic and fulvic acids, which are effective photosensitizers. Upon absorbing sunlight, DOM can generate reactive oxygen species (ROS), including singlet oxygen (¹O₂) and hydroxyl radicals (•OH). These highly reactive species can readily attack the electron-rich aromatic rings and functional groups of this compound, leading to its oxidative degradation.

In Atmospheric Environments: In the gas phase, the most important photo-oxidant is the hydroxyl radical (•OH). As observed with 2-nitroaniline (B44862), reaction with hydroxyl radicals is a primary degradation pathway. oecd.org The presence of the electron-donating amino group and the thioether group on the benzene (B151609) ring of this compound would likely make it susceptible to attack by atmospheric hydroxyl radicals.

Sorption and Transport Phenomena

The movement and distribution of this compound in the environment are controlled by its sorption to soil and sediment particles. The physicochemical properties of the analogous compound, 2-nitroaniline, provide insight into this behavior. oecd.org

| Property | Value for 2-Nitroaniline | Inferred Implication for this compound |

| Water Solubility (at 20°C) | 1170 mg/L oecd.org | The addition of the lipophilic tolylthio group would likely decrease water solubility. |

| Log Pₒw (octanol-water partition coefficient) | 1.85 oecd.org | The tolylthio group would increase the lipophilicity, resulting in a higher Log Pₒw value. |

A higher Log Pₒw suggests a greater tendency to partition from water into organic phases, such as the organic matter fraction of soil and sediment. Therefore, this compound is expected to have a significant affinity for soil and sediment, limiting its mobility in aqueous systems.

The primary mechanisms of sorption for aniline-type compounds in soil include:

Hydrophobic Partitioning: The nonpolar parts of the molecule, particularly the tolyl group, will associate with soil organic matter.

Ion Exchange: The basic amino group can become protonated under acidic to neutral pH conditions, allowing it to bind to negatively charged clay mineral surfaces via cation exchange. nih.gov

Covalent Bonding: A key mechanism for anilines is the formation of strong covalent bonds with soil organic matter (humus). oecd.orgdatapdf.com This process, often involving oxidative coupling reactions, can lead to the irreversible binding of the compound to the soil matrix, significantly reducing its bioavailability and extractability. datapdf.com

Due to these strong sorption mechanisms, the transport of this compound through the soil column and into groundwater is expected to be limited. The compound will likely accumulate in the upper soil layers, where it will be subject to the degradation processes outlined above.

Interaction with Soil Organic Matter and Minerals

The interaction of this compound with soil components is a critical factor in determining its environmental distribution. These interactions are complex, involving both soil organic matter (SOM) and mineral fractions.

Soil Organic Matter (SOM):

Research on nitroaromatic compounds indicates that SOM is the predominant soil component controlling their sorption. nih.gov The interaction is not solely based on simple hydrophobic partitioning. Instead, a significant factor is the formation of π-π electron donor-acceptor complexes between the electron-deficient nitroaromatic ring of compounds like this compound and the electron-rich aromatic structures within SOM. nih.gov This specific interaction leads to a higher affinity for SOM than would be predicted by hydrophobicity alone. nih.gov

The aniline functional group also contributes significantly to the binding of the molecule to SOM. Aniline compounds are known to bind to SOM through specific interactions with functional groups present in the organic matter. nih.gov Furthermore, the abiotic loss of aniline from the aqueous phase to the soil phase can occur through irreversible reactions with sites on the soil. utp.ac.pa

Soil Minerals:

While SOM is often the primary sorbent, soil minerals also play a role in the retention of nitroaromatic compounds. The sorption to clay minerals can be significant, particularly in soils with low organic matter content. nih.govwitpress.com The type of exchangeable cations on the clay mineral surfaces is a crucial factor. For instance, the presence of potassium (K+) or ammonium (B1175870) (NH4+) ions can significantly increase the adsorption of nitroaromatic compounds to clays (B1170129) like kaolinite, illite (B577164), and montmorillonite (B579905). epa.gov This specific adsorption is attributed to the formation of electron donor-acceptor complexes with oxygen atoms at the siloxane surfaces of the clay minerals. epa.gov The sorption capacity of different clay minerals for nitroaromatic compounds generally follows the order: montmorillonite > illite > kaolinite. epa.gov

The sorption of chemicals to soil is a key process that controls their availability for transport and potential uptake by organisms. researchgate.net The mechanisms involved can include inner- and outer-sphere adsorption and precipitation on mineral surfaces. researchgate.net For a molecule like this compound, both the nitro and aniline groups can participate in these interactions with mineral surfaces.

Table 1: Factors Influencing the Interaction of this compound with Soil Components

| Component | Interacting Functional Group(s) | Primary Interaction Mechanism | Significance |

| Soil Organic Matter (SOM) | Nitro group, Aromatic ring | π-π electron donor-acceptor interactions | Primary determinant of sorption in most soils. nih.gov |

| Aniline group | Specific binding to functional groups | Enhances overall binding to SOM. nih.gov | |

| Clay Minerals | Nitro group, Aromatic ring | Electron donor-acceptor complex formation with surface oxygens | Important in low-SOM soils; dependent on exchangeable cations (e.g., K+, NH4+). epa.gov |

| Aniline group (protonated) | Cation exchange | Can contribute to retention, especially in acidic soils. utp.ac.pa |

Leaching Potential and Mobility in Aquatic Systems

The potential for this compound to leach from soil into groundwater and its mobility in aquatic systems are governed by its water solubility and its partitioning behavior between the solid (soil/sediment) and aqueous phases.